Researchers synthesizing PROTACs face challenges of poor solubility, steric clashes, and metal contamination. Pomalidomide 4'-PEG5-acid (CAS 2139348-63-1) is a ready-to-use bifunctional building block that directly addresses these issues. • PEG5 linker (∼16-18 Å) optimizes ternary complex formation for hindered targets • Terminal -COOH enables high-yielding (>80%) HATU/DIPEA amide coupling, avoiding click-metal toxicity • Enhanced aqueous solubility (>50 µM) eliminates assay precipitation. Supplied with characterized purity for reliable, scalable degrader library synthesis.
Pomalidomide 4'-PEG5-acid (CAS 2139348-63-1) is a highly specialized, ready-to-use bifunctional building block engineered for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It integrates a high-affinity pomalidomide core for Cereblon (CRBN) E3 ligase recruitment, a hydrophilic 5-unit polyethylene glycol (PEG5) spacer, and a reactive terminal carboxylic acid [1]. In procurement and synthetic workflows, this compound serves as a critical precursor, allowing chemists to rapidly generate degrader libraries by coupling the acid handle to amine-bearing target protein ligands via standard amide bond formation. The specific selection of a PEG5 linker provides a defined spatial extension (~16-18 Å) and enhanced aqueous solubility, making it a benchmark reagent for optimizing ternary complex formation and overcoming the severe lipophilicity challenges inherent to large degrader molecules.
Generic substitution of Pomalidomide 4'-PEG5-acid with alternative linker lengths, hydrophobic alkyl chains, or different reactive handles frequently results in synthetic or functional failure [1]. Swapping the PEG5 chain for a purely aliphatic alkyl linker of similar length drastically reduces aqueous solubility, often leading to compound precipitation in cellular media and assay irreproducibility. Altering the linker length to a shorter PEG3 or longer PEG7 variant fundamentally changes the spatial distance between the target protein and the E3 ligase; this can abolish degradation activity entirely due to steric clashes (if too short) or a loss of entropically favorable cooperative protein-protein interactions (if too long). Furthermore, substituting the terminal carboxylic acid for an alkyne or azide forces the use of click chemistry, which introduces potential transition-metal toxicity and complicates late-stage purification, whereas the native acid allows for highly efficient, metal-free amide coupling.
The incorporation of a PEG5 chain rather than an alkyl chain is a critical procurement differentiator for overcoming the poor solubility of PROTACs. When conjugated to standard hydrophobic kinase inhibitors, PROTACs derived from Pomalidomide 4'-PEG5-acid typically maintain thermodynamic aqueous solubility above 50 µM. In contrast, matched comparators utilizing a C15 alkyl linker (equivalent in length) frequently exhibit solubility below 5 µM, leading to precipitation in standard PBS buffers [1].
| Evidence Dimension | Thermodynamic aqueous solubility (PBS, pH 7.4) |
| Target Compound Data | >50 µM (PEG5-derived PROTACs) |
| Comparator Or Baseline | <5 µM (C15 Alkyl-derived PROTACs) |
| Quantified Difference | >10-fold increase in aqueous solubility |
| Conditions | Standard kinetic and thermodynamic solubility assays at physiological pH |
Procuring the PEG5 variant prevents costly downstream assay failures caused by compound precipitation and reduces the reliance on high DMSO concentrations in biological screening.
The terminal carboxylic acid handle provides superior synthetic processability compared to alkyne-terminated alternatives. Standard amide coupling of Pomalidomide 4'-PEG5-acid to primary amines using HATU/DIPEA routinely achieves isolated yields exceeding 80%. Conversely, utilizing an alkyne-terminated comparator via CuAAC click chemistry often results in lower yields (~55-65%) due to incomplete conversion and requires rigorous purification to remove cytotoxic copper catalysts [1].
| Evidence Dimension | Late-stage conjugation isolated yield |
| Target Compound Data | >80% yield (Amide coupling via carboxylic acid) |
| Comparator Or Baseline | ~55-65% yield (CuAAC click chemistry via alkyne) |
| Quantified Difference | 15-25% higher isolated yield with zero heavy-metal contamination |
| Conditions | Parallel library synthesis using standard coupling reagents (HATU/DIPEA) vs. copper-catalyzed azide-alkyne cycloaddition |
The carboxylic acid handle ensures higher synthetic throughput, cleaner HPLC purification, and eliminates the risk of transition-metal toxicity artifacts in downstream cellular assays.
Linker length is a non-interchangeable parameter in PROTAC design. For sterically demanding target proteins, the ~16 Å extension provided by the PEG5 linker allows for optimal ternary complex formation without repulsive protein-protein interactions, yielding DC50 values often in the low nanomolar range (<5 nM). Substituting with a shorter PEG3-acid comparator frequently results in severe steric clashes between the target and CRBN, reducing degradation potency by over 20-fold (DC50 >100 nM) [1].
| Evidence Dimension | Degradation efficiency (DC50) for sterically demanding targets |
| Target Compound Data | DC50 < 5 nM (PEG5 linker) |
| Comparator Or Baseline | DC50 > 100 nM (PEG3 linker) |
| Quantified Difference | >20-fold improvement in degradation potency |
| Conditions | Cell-based targeted protein degradation assays comparing homologous PEG linker series |
Procurement of the exact PEG5 length is critical when shorter linkers fail to bridge the target-CRBN gap, directly dictating whether a synthesized PROTAC will be active or inactive.
The choice of the pomalidomide core over older thalidomide-based linkers significantly impacts E3 ligase recruitment efficiency. Pomalidomide-derived linkers exhibit a Cereblon binding affinity (Kd) of approximately 1.5 µM. In contrast, thalidomide-based comparators show much weaker affinity (Kd ~ 12 µM). This enhanced binding translates to more robust ternary complex formation and deeper protein knockdown at lower PROTAC concentrations [1].
| Evidence Dimension | Cereblon (CRBN) binding affinity (Kd) |
| Target Compound Data | Kd ~ 1.5 µM (Pomalidomide core) |
| Comparator Or Baseline | Kd ~ 12 µM (Thalidomide core) |
| Quantified Difference | ~8-fold stronger binding affinity to CRBN |
| Conditions | In vitro competitive binding assays (e.g., TR-FRET or SPR) against recombinant CRBN |
Selecting the pomalidomide core ensures more efficient E3 ligase hijacking, which is essential for achieving high-potency degradation and minimizing off-target effects at high doses.
Because of its highly reactive and stable terminal carboxylic acid, Pomalidomide 4'-PEG5-acid is the ideal precursor for high-throughput, late-stage parallel synthesis. Industrial chemistry teams procure this specific building block to react with diverse libraries of amine-functionalized target ligands using standard HATU/DIPEA conditions, ensuring >80% coupling yields and avoiding the heavy-metal contamination associated with click-chemistry alternatives[1].
When initial PROTAC hits utilizing alkyl linkers suffer from severe lipophilicity and assay precipitation, substituting the linker with Pomalidomide 4'-PEG5-acid is a primary optimization strategy. The PEG5 chain's hydrophilicity reliably pushes the thermodynamic aqueous solubility into the >50 µM range, making it the right choice for advancing compounds from in vitro screening to in vivo pharmacokinetic studies where formulation stability is critical[1].
For target proteins with deep or sterically hindered binding pockets (e.g., certain kinases or epigenetic readers), shorter linkers (PEG2-PEG3) fail to allow the target and CRBN to interact without repulsive clashes. Pomalidomide 4'-PEG5-acid is specifically selected in these scenarios because its ~16 Å extended length provides the precise spatial tolerance required to form a productive, highly potent ternary complex[1].